Febuxostat methanol solvate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Febuxostat-Methanol-Solvat ist eine kristalline Verbindung, die durch die Wechselwirkung von Febuxostat, einem nicht-purin-selektiven Inhibitor der Xanthinoxidase, mit Methanol entsteht. Febuxostat wird hauptsächlich zur Behandlung von chronischer Gicht und Hyperurikämie eingesetzt. Die Solvatform erhöht die Löslichkeit und Stabilität von Febuxostat, wodurch es für pharmazeutische Anwendungen effektiver wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Febuxostat-Methanol-Solvat beinhaltet die Reaktion von Febuxostat mit Methanol unter kontrollierten Bedingungen. Der Prozess umfasst typischerweise das Lösen von Febuxostat in Methanol und das Kristallisieren der Lösung. Der Kristallisationsprozess kann durch Abkühlen oder durch Zugabe von Anti-Lösungsmitteln gefördert werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Febuxostat-Methanol-Solvat folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren, in denen Febuxostat in Methanol gelöst wird, gefolgt von kontrollierter Kristallisation. Die Kristalle werden dann filtriert, gewaschen und getrocknet, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Febuxostat-Methanol-Solvat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Febuxostat kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Febuxostat modifizieren.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an anderen reaktiven Stellen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Formen von Febuxostat sowie substituierte Derivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Febuxostat-Methanol-Solvat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Solvatbildung und Kristallisationsprozessen.

Biologie: Untersucht wegen seiner Auswirkungen auf Xanthinoxidase und verwandte Stoffwechselwege.

Medizin: Primär zur Behandlung von Gicht und Hyperurikämie eingesetzt

Industrie: Wird zur Entwicklung von pharmazeutischen Formulierungen mit verbesserter Löslichkeit und Stabilität eingesetzt

Wirkmechanismus

Febuxostat-Methanol-Solvat übt seine Wirkung aus, indem es selektiv Xanthinoxidase hemmt, ein Enzym, das für die Umwandlung von Hypoxanthin zu Xanthin und Xanthin zu Harnsäure verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert Febuxostat die Harnsäureproduktion und senkt so den Harnsäurespiegel im Serum. Dieser Mechanismus ist besonders vorteilhaft für Patienten mit Gicht, da er dazu beiträgt, die Bildung von Uratkristallen in Gelenken und Geweben zu verhindern .

Wirkmechanismus

Febuxostat methanol solvate exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels. This mechanism is particularly beneficial for patients with gout, as it helps prevent the formation of urate crystals in joints and tissues .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Allopurinol: Ein weiterer Xanthinoxidase-Inhibitor, der zur Behandlung von Gicht eingesetzt wird.

Topiroxostat: Ein neuerer Xanthinoxidase-Inhibitor mit ähnlichen Anwendungen.

Oxypurinol: Der aktive Metabolit von Allopurinol, der ebenfalls zur Behandlung von Gicht eingesetzt wird.

Einzigartigkeit

Febuxostat-Methanol-Solvat ist aufgrund seiner nicht-purinartigen Struktur einzigartig, die eine selektive Hemmung der Xanthinoxidase ermöglicht, ohne andere Enzyme zu beeinflussen. Diese Selektivität reduziert das Risiko von Nebenwirkungen im Vergleich zu anderen Xanthinoxidase-Inhibitoren. Darüber hinaus erhöht die Methanol-Solvatform die Löslichkeit und Stabilität von Febuxostat, wodurch es für die pharmazeutische Verwendung effektiver wird .

Eigenschaften

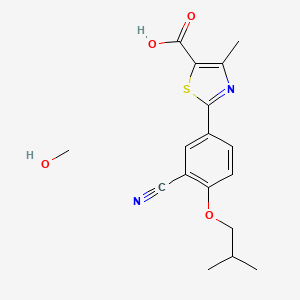

Molekularformel |

C17H20N2O4S |

|---|---|

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;methanol |

InChI |

InChI=1S/C16H16N2O3S.CH4O/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;1-2/h4-6,9H,8H2,1-3H3,(H,19,20);2H,1H3 |

InChI-Schlüssel |

AXVUXFXCFSBUEH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O.CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.